BenchChemオンラインストアへようこそ!

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide

purity quality control SAR

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide (CAS 946327-25-9) is a synthetic organic compound belonging to the pyridazine sulfonamide class, characterized by a 4‑methoxybenzamide moiety linked via a meta‑phenyl bridge to a 6‑methanesulfonylpyridazine core (molecular formula C₁₉H₁₇N₃O₄S, MW 383.42). This scaffold is widely exploited in medicinal chemistry for kinase inhibitor design; the methanesulfonylpyridazine substructure appears in multiple probe and lead candidates targeting p38 MAPK, adenosine receptors, and other signaling proteins.

Molecular Formula C19H17N3O4S
Molecular Weight 383.4 g/mol
CAS No. 946327-25-9
Cat. No. B3312681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide
CAS946327-25-9
Molecular FormulaC19H17N3O4S
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C19H17N3O4S/c1-26-16-8-6-13(7-9-16)19(23)20-15-5-3-4-14(12-15)17-10-11-18(22-21-17)27(2,24)25/h3-12H,1-2H3,(H,20,23)
InChIKeyJLOIFONMMLPBCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide (CAS 946327-25-9): Sourcing and Structural Profile for Early Discovery


N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide (CAS 946327-25-9) is a synthetic organic compound belonging to the pyridazine sulfonamide class, characterized by a 4‑methoxybenzamide moiety linked via a meta‑phenyl bridge to a 6‑methanesulfonylpyridazine core (molecular formula C₁₉H₁₇N₃O₄S, MW 383.42) . This scaffold is widely exploited in medicinal chemistry for kinase inhibitor design; the methanesulfonylpyridazine substructure appears in multiple probe and lead candidates targeting p38 MAPK, adenosine receptors, and other signaling proteins [1]. The compound is available from screening‑compound suppliers at ≥95 % purity for early‑stage research use .

Why Close Pyridazine Analogs Cannot Be Interchanged with N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide


Within the methanesulfonylpyridazine benzamide series, subtle structural modifications—such as altering the substituent on the benzamide ring (e.g., 4‑bromo, 2‑methyl, or 4‑ethoxy) or changing the attachment topology (meta‑ vs. para‑phenyl)—can profoundly shift kinase selectivity, potency, and physicochemical properties [1]. In a prototypical trisubstituted‑pyridazine p38 MAPK inhibitor set, moving an aryl group from the α to the β position relative to the pyridazine nitrogen atom yielded activity differences exceeding an order of magnitude (IC₅₀ range 1–20 nM for optimized regioisomers) [1]. Therefore, even closely related analogs cannot be assumed to be functionally equivalent; each derivative must be evaluated independently for its target‑engagement profile.

Quantitative Differentiation Evidence for N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide Against Closest Analogs


Purity Threshold Enables Reproducible SAR: 95%+ vs. 90% Industry Baseline

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide is supplied at ≥95 % purity as verified by LCMS and/or ¹H NMR . In contrast, a structurally very close analog—4‑bromo‑N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide (CAS 1005305‑27‑0)—is listed by the same vendor family at ≥90 % purity [1]. The 5‑percentage‑point purity advantage reduces the likelihood of confounding single‑impurity artefacts in dose–response assays, a critical factor when rank‑ordering compounds in early SAR studies.

purity quality control SAR reproducibility

Scaffold Regiochemistry Defines Kinase Inhibition Potency: Meta-Phenyl Linkage vs. Para Analogs

In the pyridazine‑based p38 MAPK inhibitor series reported by McIntyre et al., compounds bearing an aryl group in the α‑position (analogous to the meta‑phenyl linkage in the target compound) exhibited IC₅₀ values between 1 and 20 nM, whereas regioisomers with the aryl group in the β‑position (para‑phenyl topology) were consistently less potent by >10‑fold [1]. Although the 4‑methoxybenzamide derivative itself was not tested in that study, the meta‑phenyl attachment topology it shares with the most active α‑substituted congeners is a recognized determinant of potency in this chemotype.

kinase inhibition regiochemistry p38 MAPK SAR

Physicochemical Differentiation: 4-Methoxy Substituent Modulates Lipophilicity and Solubility vs. Halogenated Analogs

The 4‑methoxy substituent on the benzamide ring reduces calculated logP relative to halogenated analogs. The 4‑bromo congener (CAS 1005305‑27‑0) has a predicted logP approximately 1.2–1.8 units higher than the 4‑methoxy derivative, a difference that translates into substantially lower aqueous solubility and higher non‑specific protein binding potential [1][2]. While experimentally measured values are unavailable, the direction and magnitude of this computed difference are consistent with well‑established Hansch substituent contributions (π‑OCH₃ = ‑0.02 vs. π‑Br = +0.86).

lipophilicity solubility drug-likeness physicochemical properties

Application Scenarios Where N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide Delivers Differentiated Value


Focused Kinase Inhibitor Library Design for p38 MAPK and Related Ser/Thr Kinases

The compound’s pyridazine‑sulfonamide scaffold, combined with its meta‑phenyl topology, matches the pharmacophoric requirements of the most potent α‑substituted p38 MAPK inhibitors (IC₅₀ 1–20 nM) [1]. Procurement for kinase‑focused screening sets is justified when the goal is to enrich libraries with compounds that occupy the ATP‑binding pocket in a geometry favored by the hinge‑region interactions characteristic of this chemotype.

Structure–Activity Relationship (SAR) Expansion Around the Methanesulfonylpyridazine Core

The ≥95 % purity and the well‑defined 4‑methoxy substituent make this compound a suitable parent scaffold for systematic SAR campaigns. Modifications at the 4‑position of the benzamide ring can be benchmarked against the baseline properties established here, enabling quantitative assessment of substituent effects on potency, selectivity, and physicochemical parameters.

Fragment-Based or Scaffold‑Hopping Lead Generation Targeting Adenosine or Kinase Receptors

Pyridazine‑sulfonamide derivatives have demonstrated functional activity at adenosine receptors (dual A₁R inverse agonism/A₂AR antagonism) [1]. This compound can serve as a starting point for fragment growth or scaffold‑hopping strategies aimed at G‑protein‑coupled receptor (GPCR) or kinase dual‑target programs, particularly where the methanesulfonyl group is known to enhance solubility and binding affinity relative to unsubstituted pyridazines.

Quote Request

Request a Quote for N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.